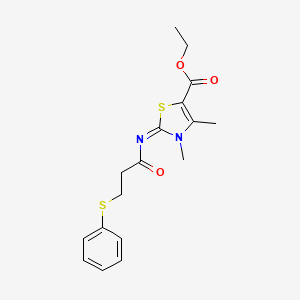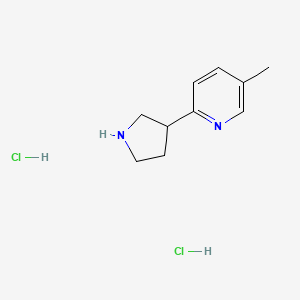
5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various pyridine and pyrrolidine derivatives, which are structurally related to the compound . These derivatives are often used in pharmaceutical research and have been synthesized through various methods, including palladium-catalyzed reactions, sodium borohydride reductions, and condensation reactions . The papers also explore the structural features of these compounds using experimental techniques like X-ray diffraction and spectroscopy .
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed cyanation/reduction sequences, regioselective chlorination, and coupling of different building blocks . Another method includes sodium borohydride reduction followed by debenzylation with hydrogen over palladium on carbon . Additionally, condensation of 1,3-diones with 2-(aminomethyl)pyridine has been used to synthesize substituted pyridylpyrroles .
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using single-crystal X-ray diffraction and spectroscopic methods. For example, the structure of a 7-methoxy-5-methyl-2-(pyridin-3-yl) derivative was determined to be triclinic with specific space group parameters . Similarly, the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species were analyzed, highlighting the importance of intramolecular hydrogen bonding .
Chemical Reactions Analysis
The papers describe various chemical reactions, including the unexpected dimerization of tetrahydrofuro[3,2-c]- and tetrahydrofuro[2,3-c]pyridine under acidic hydrolysis . Additionally, the synthesis of polysubstituted pyrrolidine derivatives through cyclization reactions has been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through experimental and theoretical methods. For instance, the vibrational frequencies of a 7-methoxy-5-methyl-2-(pyridin-3-yl) derivative were calculated using Hartree-Fock and Density Functional Theory methods . The antimicrobial activity and acid dissociation constants of methyl pyrrolidine carboxylate derivatives were also determined, showing potential as antimycobacterial agents .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Large-Scale Synthesis of Alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl Acetate : A methodology for efficient access to 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores has been developed, which may pave the way for rapid access to other heterocyclic analogues including 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride (Morgentin et al., 2009).
- Pyrrolidines in Industry : Pyrrolidines are important heterocyclic organic compounds with applications in medicine, dyes, and agrochemical substances (Żmigrodzka et al., 2022).
Pharmaceutical and Medicinal Applications
- Synthesis for Agrochemicals and Medicinal Compounds : The synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful for the preparation of agrochemicals or medicinal compounds, highlights the relevance of this compound in pharmaceutical research (Ghelfi et al., 2003).
Environmental and Analytical Chemistry
- Metal Analyses in Environmental and Pharmaceutical Samples : Methyl 3-Amino-3-(pyridin-3-yl)propanoate Dihydrochloride, a compound similar to this compound, has been used as an ion-pairing reagent for the separation and determination of common metal ions, demonstrating its utility in environmental and pharmaceutical analysis (Belin & Gülaçar, 2005).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Propiedades
IUPAC Name |
5-methyl-2-pyrrolidin-3-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-8-2-3-10(12-6-8)9-4-5-11-7-9;;/h2-3,6,9,11H,4-5,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPIICYYNLMJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2509220.png)
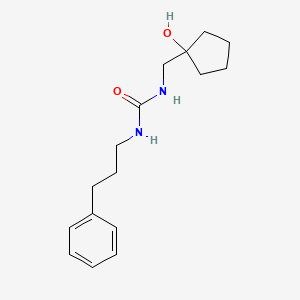
![7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2509223.png)
![8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2509224.png)
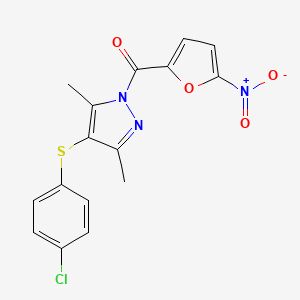
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)
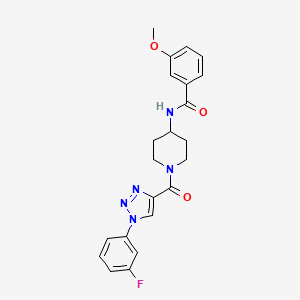
![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)
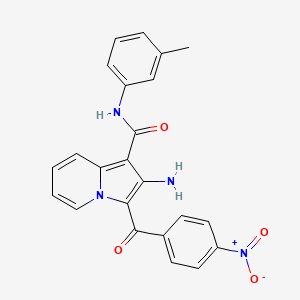

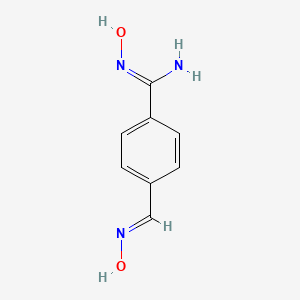
![2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2509236.png)
